molecular formula C11H18O2 B14475394 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one CAS No. 69362-52-3

2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one

Cat. No.: B14475394
CAS No.: 69362-52-3
M. Wt: 182.26 g/mol
InChI Key: QGVSLFRJAZYFHP-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and a 2-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyryl chloride in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to optimize yield and efficiency. For example, the use of metal catalysts in the acylation reaction can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylpropanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields, including pharmaceuticals and materials science.

Properties

CAS No.

69362-52-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-methyl-6-(2-methylpropanoyl)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-7(2)10(12)9-6-4-5-8(3)11(9)13/h7-9H,4-6H2,1-3H3

InChI Key

QGVSLFRJAZYFHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)C(=O)C(C)C

Origin of Product

United States

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